molecular formula C17H20N4O2 B5374603 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

Cat. No. B5374603
M. Wt: 312.37 g/mol
InChI Key: SWJITSZSROFDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide, also known as HMPL-523, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. HMPL-523 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a critical component of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide induces apoptosis and inhibits cell proliferation in B-cell malignancies, including CLL, MCL, and DLBCL. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits tumor growth in mouse xenograft models of these diseases.

Advantages and Limitations for Lab Experiments

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying BCR signaling and its role in B-cell malignancies. However, 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has limitations in terms of its solubility and pharmacokinetic properties, which may affect its efficacy in vivo. Therefore, it is important to carefully consider the experimental conditions and dosing regimens when using 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide in preclinical studies.

Future Directions

There are several future directions for the development of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors in B-cell malignancies. Additionally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been described in a patent application (WO2014151689A1). The method involves the reaction of 4-(5-methylpyridin-2-yl)piperidine with 2-chloronicotinoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and then the oxidation of the product with m-chloroperbenzoic acid.

Scientific Research Applications

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been extensively studied in preclinical and clinical settings. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits BTK activity and downstream BCR signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has potent antitumor activity in mouse xenograft models of CLL, MCL, and DLBCL.
Clinical trials of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide have been conducted in patients with relapsed or refractory CLL, MCL, and DLBCL. Phase I/II studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is well-tolerated and has promising clinical activity in these patients, with overall response rates ranging from 50% to 80%.

properties

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-4-5-14(20-11-12)17(23)6-9-21(10-7-17)16-13(15(18)22)3-2-8-19-16/h2-5,8,11,23H,6-7,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJITSZSROFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=C(C=CC=N3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.